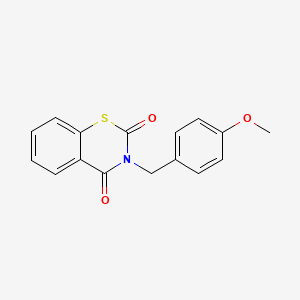

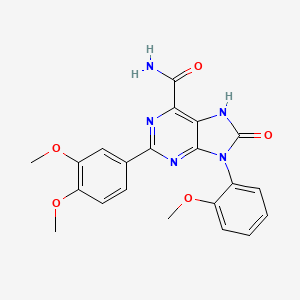

![molecular formula C14H12ClN3S B3004157 2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207056-28-7](/img/structure/B3004157.png)

2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine" is a derivative of the pyrazolo[1,5-a]pyrazine class, which is known for its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with chlorophenyl groups and pyrazole or pyrazine rings are discussed, indicating a general interest in this class of compounds for their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Similarly, the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involved a condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine . These methods suggest that the synthesis of the compound might also involve a cyclocondensation or condensation reaction with appropriate precursors.

Molecular Structure Analysis

The molecular structures of related compounds have been supported by crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed by X-ray crystallography . The crystal structure of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was also determined, providing insights into the arrangement of the molecular framework . These findings suggest that the molecular structure of "this compound" could similarly be elucidated using X-ray crystallography to confirm its geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyrazine derivatives is often explored in the context of their potential biological activities. For instance, the antitumor activity of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine against human lung adenocarcinoma and gastric cancer cell lines was investigated, showing promising results . This suggests that "this compound" may also exhibit interesting chemical reactivity, particularly in biological systems, which could be a subject for further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often characterized using various spectroscopic methods. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its crystal structure was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be applied to "this compound" to determine its physical and chemical properties, including stability, solubility, and potential intermolecular interactions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Imidazo[1,5-a]pyrazolo[5,1-c]pyrazines : A study by Tsizorik et al. (2018) describes the reaction of 4-Chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate to form ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds are further processed to yield corresponding acids, alcohols, and aldehydes, indicating versatile chemical reactivity and potential for further modification (Tsizorik et al., 2018).

Applications in Cancer Research

- Synthesis and Evaluation Against Lung Cancer Cells : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their efficacy against A549 lung cancer cells. The study found that compounds with a 4-chlorophenyl group at the pyrazole moiety, such as 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibited significant inhibitory effects. This suggests the potential of these compounds in developing anticancer therapies (Zhang et al., 2008).

Antimicrobial Activity

- Antimicrobial and Anticancer Agents : Hafez et al. (2016) researched novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds demonstrated significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Studies

- Crystal and Molecular Structure Analysis : Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and analyzed its crystal and molecular structure. The study provides insights into the molecular interactions and structural stability of such compounds, which can be crucial for their application in various fields of chemistry and biology (Achutha et al., 2017).

Orientations Futures

The study of pyrazolo[1,5-a]pyrazines is an active area of research, with potential applications in medicinal chemistry and materials science . The introduction of different substituents, such as the chlorophenyl and ethylthio groups in “2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine”, could open up new avenues of research and potential applications.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBXULOXVIRGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

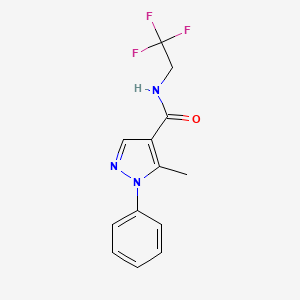

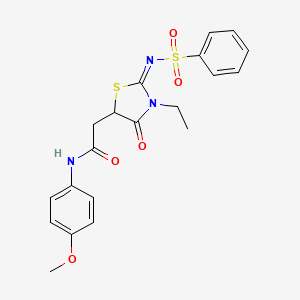

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)

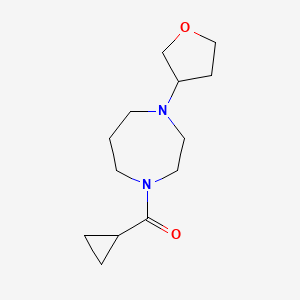

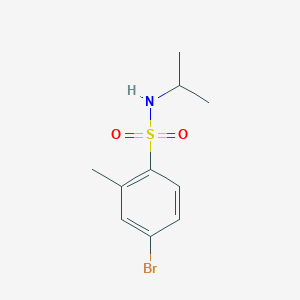

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

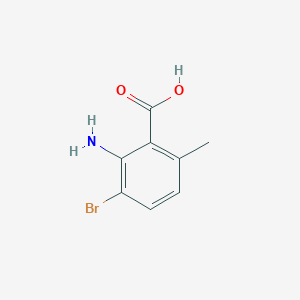

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

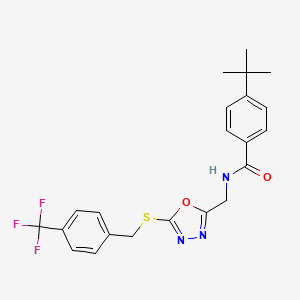

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)